REACTION_CXSMILES
|
ClC1C(NC2C=C(C)NN=2)=NC([NH:8][C@H:9]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][N:12]=2)[CH3:10])=NC=1.C[Mg]Cl.C(O[C:32](=[O:34])[CH3:33])(=O)C.C(=O)([O-])O.[Na+]>C1COCC1.C(Cl)Cl>[F:17][C:14]1[CH:15]=[CH:16][C:11]([C:9]([NH:8][C:32](=[O:34])[CH3:33])=[CH2:10])=[N:12][CH:13]=1 |f:3.4|
|
Name
|
5-fluoropicolinonitrile
|
Quantity
|
1875 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=NC1)N[C@@H](C)C1=NC=C(C=C1)F)NC1=NNC(=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 minutes at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature at 0° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into EtOAc (1×0.53 volumes, 1×0.26 volumes)
|
Type
|
CUSTOM
|
Details
|
The combined extracts were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo and purification
|
Type
|
ADDITION
|
Details
|
The mixture of N-mono and N,N-di-acetylated compounds
|
Type
|
ADDITION
|
Details
|
was treated with potassium carbonate (0.1 w/w on mixture) in methanol (5 volumes) for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The inorganic solids were filtered
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
ADDITION
|
Details
|
Silica was added to the methanol solution
|
Type
|
CUSTOM
|
Details
|
to remove residual potassium carbonate
|
Type
|
CUSTOM
|
Details
|
to evaporation
|
Type
|
WASH
|
Details
|
The product, pre-adsorbed on silica, was eluted through a silica pad (2 w/w silica; 90-100% DCM in hexane)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an orange solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC(=NC1)C(=C)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |